Sigma-2 Receptor Binding Affinity of 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine in Rat PC12 Cells
1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine exhibits measurable affinity for the sigma-2 receptor (also known as TMEM97), with a reported inhibition constant (Kᵢ) of 90 nM determined via competitive radioligand binding assay in rat PC12 cells [1]. This compound was curated in ChEMBL (CHEMBL1698776) and BindingDB (BDBM50604967), indicating its inclusion in structured medicinal chemistry databases as a characterized sigma-2 ligand [1]. No direct head-to-head comparator data under identical assay conditions is available in the primary literature for this specific compound. However, this Kᵢ value positions the compound within the nanomolar affinity range for sigma-2 receptor interactions, providing a quantitative benchmark for downstream functional studies.
| Evidence Dimension | Sigma-2 receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | Class baseline: Sigma-2 receptor ligands with varying affinity ranges. High-affinity sigma-2 ligands reported with Kᵢ = 0.56-17.9 nM; moderate-affinity ligands reported in 50-500 nM range (class-level inference only — no direct comparator measured under identical assay conditions) |
| Quantified Difference | N/A — direct comparator data unavailable |
| Conditions | Radioligand binding assay; sigma-2 receptor in rat PC12 cells; assessed as inhibition constant |
Why This Matters
A documented Kᵢ value of 90 nM provides a quantitative reference point for researchers designing sigma-2 receptor binding or functional assays, enabling informed selection of compound concentration ranges for dose-response studies.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776). Affinity Data: Ki = 90 nM for sigma-2 receptor in rat PC12 cells. University of Texas at Austin/ChEMBL curation. View Source
